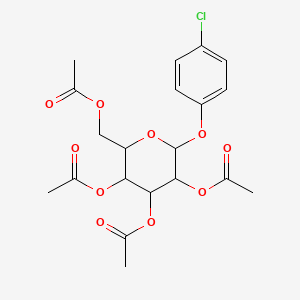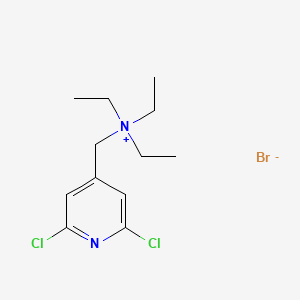![molecular formula C10H19NO2 B12064645 [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol: is a complex organic compound characterized by the presence of an aziridine ring, an oxirane ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol typically involves multiple steps:
-
Formation of the Aziridine Ring: : The aziridine ring can be synthesized through the reaction of an appropriate amine with a halogenated compound under basic conditions. For instance, 3,3-dimethylaziridine can be prepared by reacting 2-chloro-2-methylpropane with ammonia.
-
Introduction of the Oxirane Ring: : The oxirane ring is introduced via an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
-
Coupling of the Aziridine and Oxirane Rings: : The aziridine and oxirane intermediates are then coupled through a nucleophilic substitution reaction. This step involves the reaction of the aziridine with an epoxide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted aziridines or oxiranes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology
The compound’s aziridine ring is known for its biological activity, making it a candidate for the development of new pharmaceuticals. It can act as an alkylating agent, potentially useful in cancer therapy.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry
In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or chemical resistance.
Mécanisme D'action
The biological activity of [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The aziridine ring can undergo ring-opening reactions with nucleophiles such as DNA bases, leading to the formation of adducts that disrupt normal cellular processes. This mechanism is particularly relevant in the context of anticancer activity, where the compound can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(3,3-Dimethylaziridin-2-yl)ethanol]: Lacks the oxirane ring, making it less reactive in certain contexts.
[3-(2-Aziridin-2-yl)ethyl]-3-methyloxirane: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
[3-(2-(3,3-Dimethylaziridin-2-yl)ethyl]oxirane: Lacks the hydroxyl group, impacting its chemical behavior.
Uniqueness
The presence of both the aziridine and oxirane rings, along with the hydroxyl group, makes [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3 |
Clé InChI |
OFGHESPAYIRTOP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N1)CCC2(C(O2)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)

![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)


![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)





